molecular formula C10H9FN2OS B12848300 N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide

Cat. No.: B12848300
M. Wt: 224.26 g/mol
InChI Key: HCUVEZGJCMMZEE-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide typically involves the reaction of 2-aminobenzothiazole with fluoroacetic acid and methylamine. The reaction is carried out in the presence of a coupling agent such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in a solvent like dimethyl formamide (DMF) . The reaction conditions are relatively mild, and the product is obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-Benzothiazol-2-yl)-2-fluoro-N-methylacetamide is unique due to the presence of the fluoro and methylacetamide groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the benzothiazole core provides a distinct set of properties that can be leveraged for various scientific and industrial applications.

Properties

Molecular Formula

C10H9FN2OS

Molecular Weight

224.26 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-fluoro-N-methylacetamide

InChI

InChI=1S/C10H9FN2OS/c1-13(9(14)6-11)10-12-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3

InChI Key

HCUVEZGJCMMZEE-UHFFFAOYSA-N

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)C(=O)CF

Origin of Product

United States

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